molecular formula C21H21FN4O2 B2824820 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 1797294-29-1

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2824820
CAS No.: 1797294-29-1
M. Wt: 380.423
InChI Key: XGKSKRWMGWOFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activity

  • Study on Pyridine Linked Thiazole Derivatives : Research has been conducted on pyridine-linked thiazole hybrids, which involve compounds structurally related to the one . These studies focus on the synthesis and antiproliferative properties of these compounds, particularly against various cancer cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020).

Coordination Complexes and Antioxidant Activity

  • Novel Co(II) and Cu(II) Coordination Complexes : A study involving pyrazole-acetamide derivatives (similar to the compound ) was conducted. This research explored the synthesis, characterization, and antioxidant activities of these compounds, demonstrating significant activity in various assays (K. Chkirate et al., 2019).

Insecticidal Assessment

  • Heterocycles Incorporating a Thiadiazole Moiety : Innovative heterocycles, including pyrazole and pyridine derivatives, were synthesized and assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017).

Anticancer Agents and Molecular Docking Studies

  • Pyrazole Derivatives as Potential Anticancer Agents : Research has been conducted on the synthesis, cytotoxicity, and inhibitory activity of pyrazole derivatives, including detailed molecular docking studies. These studies are essential for understanding the potential anticancer applications of such compounds (Raquib Alam et al., 2016).

Anti-Lung Cancer Activity

  • Novel Fluoro Substituted Benzo[b]pyran : This study focuses on the synthesis of compounds and their subsequent testing against human cancer cell lines, including lung cancer, demonstrating significant anticancer activity (A. G. Hammam et al., 2005).

Synthesis of Heterocyclic Compounds

  • Pyridine, Pyridazine, and Pyrimido Derivatives : Research involving the synthesis of various heterocyclic compounds, including pyridine and pyrazole derivatives, has been conducted. These compounds have potential applications in the development of new pharmaceuticals (E. A. E. Rady & M. Barsy, 2006).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-3-5-18(6-4-17)28-14-21(27)24-11-12-26-20(16-1-2-16)13-19(25-26)15-7-9-23-10-8-15/h3-10,13,16H,1-2,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKSKRWMGWOFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)COC3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.